
1-((3,4-Dimethylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,4-Dimethylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a complex organic compound that features both sulfonyl and piperidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dimethylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonylation of 3,4-dimethylphenyl with a sulfonyl chloride, followed by the introduction of the piperidine ring through nucleophilic substitution. The furan-2-ylmethyl group is then introduced via a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dimethylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or to convert them into other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
1-((3,4-Dimethylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((3,4-Dimethylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
1-((3,4-Dimethylphenyl)sulfonyl)piperidine: Lacks the furan-2-ylmethyl group, which may affect its reactivity and applications.
4-((Furan-2-ylmethyl)sulfonyl)piperidine:
Uniqueness
1-((3,4-Dimethylphenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is unique due to the presence of both the 3,4-dimethylphenyl and furan-2-ylmethyl groups. These groups can impart specific chemical properties and reactivity, making the compound valuable for certain applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(furan-2-ylmethylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S2/c1-14-5-6-18(12-15(14)2)26(22,23)19-9-7-17(8-10-19)25(20,21)13-16-4-3-11-24-16/h3-6,11-12,17H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWJBIZPSJTTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B2577781.png)
![N-[(4-fluorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2577783.png)
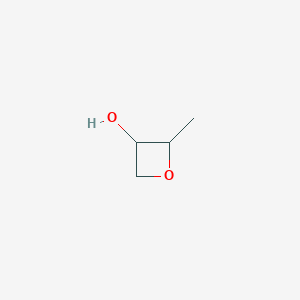
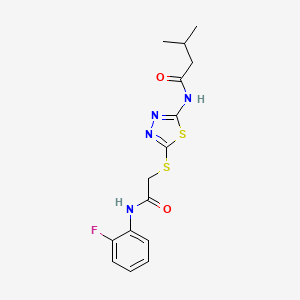
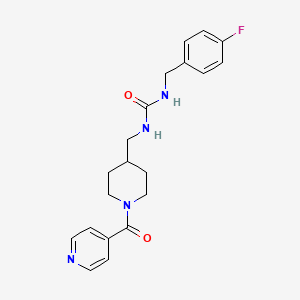
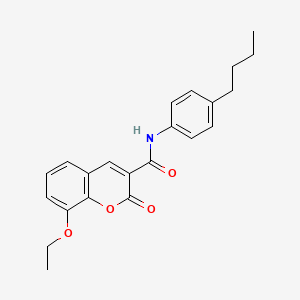
![N-(3,5-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2577793.png)
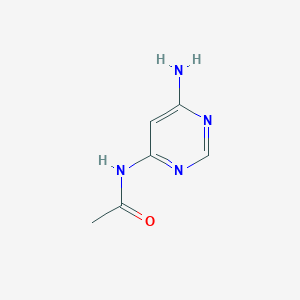
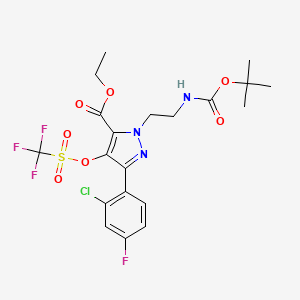

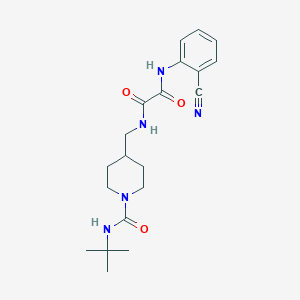
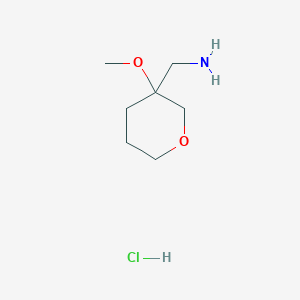
![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2577801.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2577802.png)
